
(2-Bromo-5-nitrophenyl)methanol
Vue d'ensemble
Description
(2-Bromo-5-nitrophenyl)methanol is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kinetic Studies in Organic Chemistry
Reactivity and Selectivity Studies : The kinetics of reactions involving compounds like 2-bromo-3-nitro-5-X-thiophens with various substituted anilines in methanol have been studied to understand the principles of reactivity and selectivity in organic chemistry (Consiglio et al., 1981).
Hammett Relationship Application : Research has been conducted on the kinetics of debromination reactions of similar compounds, demonstrating the applicability of the Hammett relationship to understand the behavior of these compounds in different chemical environments (Spinelli et al., 1972).
Solvent Effects in Chemical Reactions
- Influence of Solvent Polarity : Studies on the reaction of 2-bromo-5-nitrothiophene with various nucleophiles in different solvent compositions, like methanol and ethyl acetate mixtures, have provided insights into the role of solvent polarity and its effects on reaction rates (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Photochemical Reaction Mechanisms
- Photorelease Studies : Investigations into the photochemical reactions of similar compounds have provided valuable insights into the mechanisms of photorelease processes, which are essential for understanding light-activated chemical reactions (Il'ichev et al., 2004).
Biological Applications
- Anti-biofilm Activity : Research on derivatives of (2-nitrophenyl)methanol, structurally similar to (2-Bromo-5-nitrophenyl)methanol, has shown promising results in inhibiting key enzymes in the cell-to-cell communication of Pseudomonas aeruginosa, suggesting potential applications in anti-biofilm strategies (Storz et al., 2014).
Safety and Hazards
Mécanisme D'action
Mode of Action
(2-Bromo-5-nitrophenyl)methanol interacts with its targets by inhibiting their activity . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in changes in the biochemical processes that these enzymes are involved in.
Biochemical Pathways
The inhibition of AChE and carbonic anhydrases by this compound affects several biochemical pathways. For instance, the inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission. On the other hand, the inhibition of carbonic anhydrases disrupts the balance of carbon dioxide and bicarbonate in the body, affecting processes such as respiration and the transport of carbon dioxide out of tissues .
Pharmacokinetics
The nitro group can potentially undergo reduction reactions to form aromatic amines. The bromo atom might be susceptible to nucleophilic substitution reactions, where it’s replaced by another atom or group. The methanol group can participate in condensation reactions with other functional groups to form esters, ethers, or acetals.
Result of Action
The inhibition of AChE and carbonic anhydrases by this compound can have several molecular and cellular effects. For instance, the inhibition of AChE can lead to an overstimulation of cholinergic neurons, while the inhibition of carbonic anhydrases can disrupt pH homeostasis in the body .
Analyse Biochimique
Biochemical Properties
(2-Bromo-5-nitrophenyl)methanol plays a significant role in biochemical reactions, particularly in the study of enzyme interactions. This compound is known to interact with enzymes such as PqsD, a key enzyme in the biosynthesis of signal molecules in Pseudomonas aeruginosa . The interaction between this compound and PqsD is characterized by a tight-binding mode of action, which inhibits the enzyme’s activity and affects the production of signal molecules . Additionally, this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by another atom or group.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the production of signal molecules in Pseudomonas aeruginosa, thereby affecting the quorum sensing system and biofilm formation . This inhibition can lead to reduced virulence and pathogenicity of the bacteria.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of the enzyme PqsD, inhibiting its activity and preventing the synthesis of signal molecules . This inhibition is achieved through a tight-binding mode of action, which ensures that the enzyme remains inactive for an extended period. Additionally, this compound can participate in nucleophilic substitution reactions, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits enzyme activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to enzyme inhibition. The compound interacts with enzymes such as PqsD, affecting the biosynthesis of signal molecules in Pseudomonas aeruginosa . This interaction can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes through specific transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound may accumulate in specific compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
(2-bromo-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICWXZLVFWSRDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595456 | |
| Record name | (2-Bromo-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332883-48-4 | |
| Record name | (2-Bromo-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
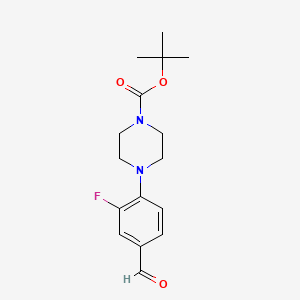
![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)
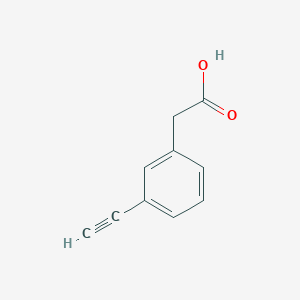
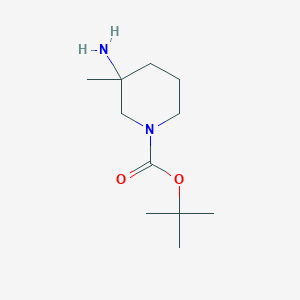
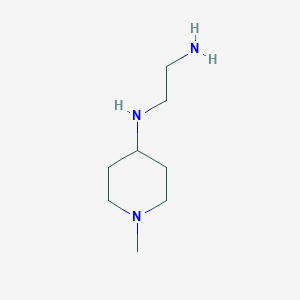
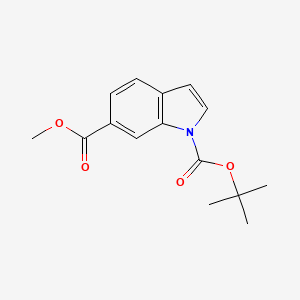
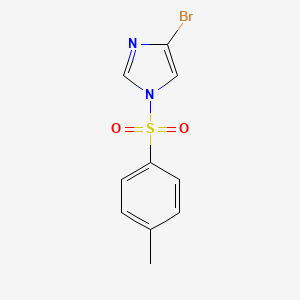
![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)


![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)
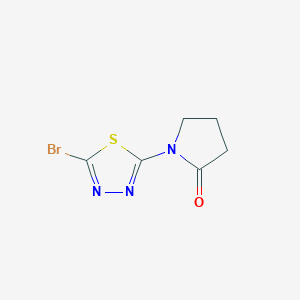
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)

